M-Toluidine hydrochloride
Overview
Description
M-Toluidine hydrochloride, also known as 3-methylaniline hydrochloride, is an organic compound with the chemical formula C7H9N·HCl. It is a derivative of m-toluidine, which is one of the three isomers of toluidine. This compound is a colorless to pale yellow crystalline solid that is soluble in water and alcohol. It is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: M-Toluidine hydrochloride can be synthesized through the reaction of m-toluidine with hydrochloric acid. The process involves dissolving m-toluidine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of this compound. The product is then isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of m-toluidine with hydrochloric acid in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions: M-Toluidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form m-toluidine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form m-toluidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation); often in the presence of catalysts or under controlled temperature conditions.
Major Products:
Oxidation: M-Toluidine oxide.
Reduction: M-Toluidine.
Substitution: Various substituted m-toluidine derivatives, such as nitro-m-toluidine, sulfo-m-toluidine, and halo-m-toluidine.
Scientific Research Applications
M-Toluidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of dyes, pigments, and other organic compounds. It is also used in the preparation of polymers and resins.
Biology: this compound is used in the study of enzyme kinetics and protein interactions. It is also used as a staining agent in histology and cytology.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of diagnostic reagents.
Industry: this compound is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors. It is also used in the manufacture of photographic chemicals and agrochemicals.
Mechanism of Action
M-Toluidine hydrochloride is one of the three isomers of toluidine, the other two being o-toluidine hydrochloride (2-methylaniline hydrochloride) and p-toluidine hydrochloride (4-methylaniline hydrochloride). These isomers differ in the position of the methyl group on the benzene ring relative to the amino group.
Comparison with Other Isomers:
O-Toluidine Hydrochloride: The methyl group is in the ortho position (adjacent to the amino group). It is used primarily in the synthesis of herbicides and dyes.
P-Toluidine Hydrochloride: The methyl group is in the para position (opposite to the amino group). It is used in the production of azo dyes and as a curing agent for epoxy resins.
Uniqueness of this compound: this compound is unique in its intermediate position of the methyl group, which imparts distinct chemical reactivity and properties. It is particularly valuable in the synthesis of dyes and pigments due to its ability to undergo various substitution reactions.
Comparison with Similar Compounds
- O-Toluidine Hydrochloride (2-Methylaniline Hydrochloride)
- P-Toluidine Hydrochloride (4-Methylaniline Hydrochloride)
- Aniline Hydrochloride (Phenylamine Hydrochloride)
Properties
IUPAC Name |
3-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXZPXIEEVOGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N.ClH, C7H10ClN | |
Record name | M-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021363 | |
Record name | 3-Methylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-toluidine hydrochloride is a light gray solid. (NTP, 1992) | |
Record name | M-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
482 °F at 760 mmHg (NTP, 1992) | |
Record name | M-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | M-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
638-03-9 | |
Record name | M-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Methylaniline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methylaniline hydrochloride | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-toluidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M-TOLUIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SF181V4S | |
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Melting Point |
442 °F (NTP, 1992) | |
Record name | M-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the positioning of the methyl group in m-toluidine hydrochloride affect its interaction with Sodium Dodecyl Sulfate (SDS) micelles compared to o-toluidine hydrochloride?
A: Research suggests that the meta position of the methyl group in this compound plays a significant role in its interaction with SDS micelles []. Studies using Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) revealed that this compound promotes micellar growth at lower concentrations compared to o-toluidine hydrochloride. This difference is attributed to the distinct chemical environments arising from the methyl group's ortho and meta positions. The meta position in this compound potentially facilitates a stronger interaction with the SDS micelles, leading to enhanced growth at lower concentrations.
Q2: What is the significance of the solid-phase rearrangement observed in this compound?
A: The solid-phase rearrangement of this compound, where a deuterium atom migrates from the nitrogen to the aromatic ring, provides valuable insight into the compound's reactivity and behavior []. Studies indicate that three nuclear hydrogen atoms participate in this rearrangement in the solid phase, increasing to four in the liquid phase. This observation, alongside data from similar studies with aniline and p-toluidine hydrochloride, supports the theory that the solid-phase rearrangement might proceed through a different mechanism compared to the liquid phase, potentially involving a more constrained and specific transition state.
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